

Application Notes and Protocols for the lodination of Aminophenols

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Compound of Interest		
Compound Name:	4-Amino-2,3-diiodophenol	
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These application notes provide a comprehensive overview of the reaction conditions for the iodination of aminophenols, versatile building blocks in organic synthesis and crucial intermediates in the development of pharmaceuticals. This document details various synthetic protocols, presents quantitative data for reaction optimization, and illustrates relevant biological pathways where iodinated aminophenol derivatives play a significant role.

Introduction

Iodinated aminophenols are valuable precursors in medicinal chemistry and materials science. The introduction of an iodine atom onto the aminophenol scaffold opens up a wide range of synthetic transformations, including cross-coupling reactions, which are instrumental in the construction of complex molecular architectures. The regioselective iodination of aminophenols is of particular importance, as the position of the iodine substituent dictates the subsequent synthetic utility and the biological activity of the resulting derivatives. This document outlines common methods for the iodination of ortho-, meta-, and para-aminophenols, providing researchers with the necessary information to select and perform the optimal reaction for their specific needs.

Methods of Iodination

The iodination of aminophenols can be broadly categorized into two main approaches: direct electrophilic iodination and diazotization followed by iodine substitution.



- Direct Electrophilic Iodination: Due to the electron-donating nature of both the amino and hydroxyl groups, the aminophenol ring is highly activated towards electrophilic aromatic substitution. Iodination typically occurs at the positions ortho and para to the activating groups. Common reagents for direct iodination include molecular iodine in the presence of an oxidizing agent, N-iodosuccinimide (NIS), and iodine monochloride (ICI). The choice of reagent and reaction conditions can influence the regioselectivity and yield of the reaction.
- Diazotization and Sandmeyer-type Reaction: This method is particularly effective for the synthesis of iodo-derivatives from amino-substituted precursors. The amino group of an aminophenol can be converted to a diazonium salt, which is then displaced by an iodide ion, often from potassium iodide. This method offers a high degree of regioselectivity, as the position of iodination is determined by the initial position of the amino group.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the iodination of various aminophenol isomers using different methods. This data is intended to provide a comparative overview to aid in the selection of the most suitable protocol.

Table 1: Iodination of para-Aminophenol



Method	lodinati ng Reagent (s)	Solvent(s)	Temper ature (°C)	Reactio n Time	Yield (%)	Product (s)	Referen ce
Diazotiza tion	NaNO ₂ , H ₂ SO ₄ , KI, Copper bronze	Water, Chlorofor m	0 then 75-80	Several hours	69-72	p- Iodophen ol	[1]
Direct lodinatio n (General)	N- lodosucci nimide (NIS), Trifluoroa cetic acid (cat.)	Acetonitri le	Room Temp.	Short	High	Regiosel ective iodination of anilines	[2]
Direct lodinatio n (Oxidativ e)	I2, H2O2	Water	50	24 h	92	4- Hydroxy- 3,5- diiodoace tophenon e from 4- hydroxya cetophen one	[3]

Table 2: Iodination of ortho-Aminophenol



Method	lodinati ng Reagent (s)	Solvent(s)	Temper ature (°C)	Reactio n Time	Yield (%)	Product (s)	Referen ce
Direct lodinatio n (General)	I2, H2O2	Water	Room Temp.	24 h	49 (mono- iodo), 21 (di-iodo)	2- lodophen ol and 2,6- Diiodoph enol from phenol	[4]
Direct lodinatio n (General)	NIS, Acid catalyst	Acetonitri le	Room Temp.	Varies	Good- Excellent	General method for activated arenes	[2][5]

Table 3: Iodination of meta-Aminophenol

Method	lodinati ng Reagent (s)	Solvent(s)	Temper ature (°C)	Reactio n Time	Yield (%)	Product (s)	Referen ce
Direct lodinatio n (General)	NIS, Acid catalyst	Acetonitri le	Room Temp.	Varies	Good- Excellent	General method for activated arenes	[2][5]

Note: Specific protocols and yields for the direct iodination of aminophenols are not always readily available in the literature and may require optimization based on the general methods provided for phenols and anilines.

Experimental Protocols



Materials:

Protocol 1: Synthesis of p-lodophenol from p-Aminophenol via Diazotization[1]

This protocol describes the preparation of p-iodophenol from p-aminophenol using a Sandmeyer-type reaction.

p-Aminophenol Concentrated Sulfuric Acid (H₂SO₄) Sodium Nitrite (NaNO₂) Potassium Iodide (KI) Copper bronze Chloroform Dilute sodium thiosulfate solution Ligroin (b.p. 90–110°) Ice Procedure: Diazotization: o In a suitable vessel, dissolve 109 g (1 mole) of p-aminophenol in a mixture of 500 g of ice, 500 cc of water, and 65 cc of concentrated sulfuric acid. Cool the solution to 0°C in a freezing mixture.

With constant mechanical stirring, add a solution of 72 g of 95% sodium nitrite in 150 cc of

water over the course of an hour, maintaining the temperature at 0°C.



- o Continue stirring for an additional 20 minutes.
- Add 20 cc of concentrated sulfuric acid to the reaction mixture.

Iodination:

- Pour the diazonium salt solution into an ice-cold solution of 200 g of potassium iodide in 200 cc of water.
- After a few minutes, add 1 g of copper bronze with continued stirring.
- Slowly warm the solution on a water bath to 75–80°C until the evolution of nitrogen ceases. The p-iodophenol will separate as a heavy dark oil.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature.
 - Extract the mixture three times with 165-cc portions of chloroform.
 - Wash the combined chloroform extracts with a dilute sodium thiosulfate solution.
 - Remove the chloroform by distillation on a water bath.
 - Distill the residue under reduced pressure. The p-iodophenol will distill at 138–140°C/5 mm.
 - Recrystallize the product from approximately 2 L of ligroin (b.p. 90–110°) to obtain a colorless product.

Expected Yield: 153–159 g (69–72% of the theoretical amount).

Protocol 2: General Procedure for Direct Iodination using N-Iodosuccinimide (NIS)[2][5]

This protocol provides a general method for the regioselective iodination of activated aromatic compounds like aminophenols.



Materials:

- · Aminophenol isomer (ortho, meta, or para)
- N-lodosuccinimide (NIS)
- Trifluoroacetic acid (TFA) or another suitable acid catalyst
- · Acetonitrile or other suitable solvent
- Dichloromethane or Ethyl acetate for extraction
- Saturated sodium thiosulfate solution
- Brine
- · Anhydrous sodium sulfate

Procedure:

- Reaction Setup:
 - Dissolve the aminophenol (1 equivalent) in the chosen solvent (e.g., acetonitrile) in a round-bottom flask.
 - Add N-Iodosuccinimide (1-1.2 equivalents).
 - Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 equivalents).
- Reaction:
 - Stir the reaction mixture at room temperature.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few minutes to several hours depending on the substrate.
- Work-up and Purification:



- Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
- Wash the combined organic layers with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the iodinated aminophenol.

Protocol 3: General Procedure for Direct Iodination using Iodine and Hydrogen Peroxide[3][6]

This protocol outlines a method for the iodination of phenols using an environmentally friendly oxidizing agent. This method has been shown to be effective for di-iodination of phenols and may be adapted for aminophenols.[3][6]

Materials:

- · Aminophenol isomer (ortho, meta, or para)
- Iodine (I₂)
- 30% Hydrogen Peroxide (H₂O₂)
- Water
- Ethyl acetate or other suitable extraction solvent
- Saturated sodium thiosulfate solution
- Brine
- Anhydrous sodium sulfate



Procedure:

- Reaction Setup:
 - In a round-bottom flask, suspend the aminophenol (1 equivalent) in water.
 - Add iodine (1.5 equivalents).
 - Carefully add 30% hydrogen peroxide (3 equivalents).
- Reaction:
 - Stir the mixture at room temperature or heat to 50°C for reactions with less reactive substrates.
 - Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
- · Work-up and Purification:
 - Cool the reaction mixture to room temperature.
 - Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate.
 - Extract the mixture with ethyl acetate.
 - Wash the combined organic layers with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel.

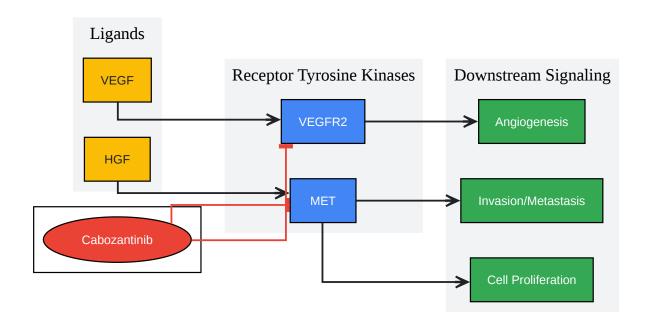
Visualization of Relevant Pathways

lodinated aminophenols are precursors to a variety of biologically active molecules. The following diagrams illustrate two signaling pathways where derivatives of aminophenols have a significant impact.



Cabozantinib Signaling Pathway Inhibition

para-Aminophenol is a key building block in the synthesis of Cabozantinib, a potent tyrosine kinase inhibitor used in cancer therapy.[7][8][9][10][11] Cabozantinib targets multiple receptor tyrosine kinases, including MET, VEGFR2, and RET, thereby inhibiting tumor angiogenesis, invasion, and metastasis.[1][4][5][12][13]



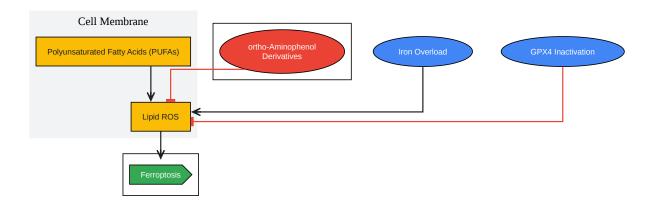
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Caption: Cabozantinib inhibits MET and VEGFR2 signaling.

Ferroptosis Inhibition by ortho-Aminophenol Derivatives

Recent studies have shown that derivatives of ortho-aminophenol can act as potent inhibitors of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[14][15][16][17] These compounds can act as radical-trapping antioxidants, thereby preventing the accumulation of lipid reactive oxygen species (ROS).





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Caption: Inhibition of ferroptosis by ortho-aminophenol derivatives.

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